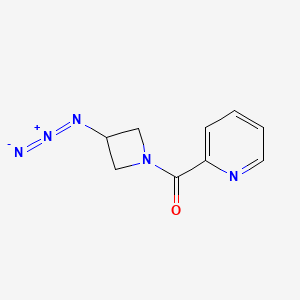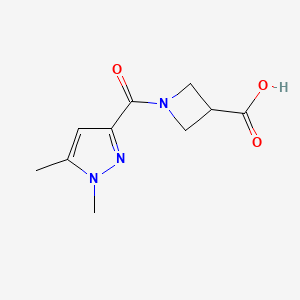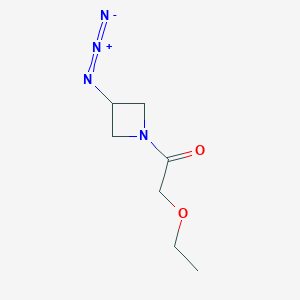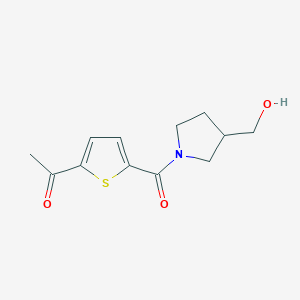
(3-Azidoazetidin-1-yl)(pyridin-2-yl)methanone
Übersicht
Beschreibung
3-Azidoazetidin-1-yl)(pyridin-2-yl)methanone (3-AAPM) is an azide-containing small molecule that has been widely studied for its potential in various scientific research applications. 3-AAPM is a highly reactive and versatile compound that can be used in a variety of synthetic and biological applications. It is a valuable tool for organic synthesis and can be used to synthesize a variety of other compounds. 3-AAPM has also been studied for its potential applications in the fields of biochemistry and physiology, as well as its potential use in lab experiments.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Medicinal Chemistry Applications
Dipolar Cycloaddition Reactions : This compound has been utilized in the development of novel P2X7 antagonists through a single-pot dipolar cycloaddition reaction/Cope elimination sequence. This innovative synthesis route led to compounds with significant receptor occupancy, highlighting its utility in the discovery of new therapeutics for mood disorders (Chrovian et al., 2018).
Antimicrobial Activity : Research into the antimicrobial properties of related compounds, including pyridine derivatives, demonstrates the potential of using this chemical framework as a basis for developing new antimicrobial agents. This includes studies on various synthesized pyridine derivatives that exhibited modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Molecular Docking Studies : The synthesis and evaluation of 1,3-oxazole clubbed pyridyl-pyrazolines for their anticancer and antimicrobial activities also involve computational molecular docking studies, providing insights into the potential pharmaceutical applications of such compounds (Katariya, Vennapu, & Shah, 2021).
Biochemical and Pharmacological Investigations
Antidepressant and Nootropic Agents : Schiff bases and 2-azetidinones derived from isonicotinic hydrazide, bearing structural similarity to the compound , have shown potential as antidepressant and nootropic agents. This indicates the compound's relevance in the synthesis of CNS-active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Corrosion Inhibition : The related triazole derivatives have been studied for their efficiency as corrosion inhibitors for mild steel in acidic media, suggesting the application of such compounds in industrial maintenance and protection (Ma, Qi, He, Tang, & Lu, 2017).
Eigenschaften
IUPAC Name |
(3-azidoazetidin-1-yl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-13-12-7-5-14(6-7)9(15)8-3-1-2-4-11-8/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGQUTQTMKYQQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Azidoazetidin-1-yl)(pyridin-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















